molecular formula C4H7F2N B8218160 (2S)-2-(Difluoromethyl)azetidine

(2S)-2-(Difluoromethyl)azetidine

Cat. No.: B8218160
M. Wt: 107.10 g/mol
InChI Key: XNXYWBFKPOTFKD-VKHMYHEASA-N
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Description

(2S)-2-(Difluoromethyl)azetidine is a four-membered heterocyclic compound characterized by the presence of a difluoromethyl group attached to the second carbon of the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar heterocycles like aziridines .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of N-allyl ynamides via palladium-catalyzed C-H activation and annulation strategies . Another approach involves the use of azabicyclobutanes as intermediates, which undergo strain-release arylation to form azetidine derivatives .

Industrial Production Methods

Industrial production methods for (2S)-2-(Difluoromethyl)azetidine are less documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity. The use of continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(Difluoromethyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that difluoromethylated azetidines exhibit significant cytotoxicity against various cancer cell lines. For instance, a study evaluated the activity of several azetidine derivatives against the HL60 human acute myeloid leukemia cell line, revealing that certain compounds demonstrated submicromolar activity (IC50 values around 0.41 µM) against these cells. The structure-activity relationship (SAR) studies highlighted that specific substituents on the azetidine ring significantly influenced their cytotoxic potency.

CompoundIC50 (µM)Cell Line
(2S)-2-(Difluoromethyl)azetidineTBDHL60
Cyclobutene triester 7f0.41 ± 0.04HL60

1.2 Mechanism of Action

The mechanism by which this compound exerts its effects is believed to involve interaction with biological targets such as enzymes and receptors. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, potentially increasing its binding affinity to target proteins.

Synthesis and Reactivity

2.1 Synthetic Routes

The synthesis of this compound typically involves:

  • Starting Materials: The synthesis begins with readily available starting materials such as (S)-2-aminopropanol and difluoromethylating agents.
  • Cyclization: The key step involves cyclization of the intermediate to form the azetidine ring through intramolecular nucleophilic substitution or other cyclization strategies.
  • Purification: The final product is purified using techniques such as column chromatography or recrystallization.

2.2 Chemical Reactivity

This compound can undergo various chemical reactions, including:

  • Oxidation: Can be oxidized to form corresponding N-oxides or other oxidized derivatives.
  • Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
  • Substitution: The difluoromethyl group can participate in nucleophilic or electrophilic substitution reactions.

Biological Applications

3.1 Antimicrobial Activity

Recent studies have shown that derivatives of azetidines, including this compound, exhibit significant antimicrobial activity against multidrug-resistant strains of bacteria such as Mycobacterium tuberculosis. The mode of action suggests interference with cell envelope biogenesis, making it a potential candidate for developing new antibiotics.

3.2 Enzyme Inhibition

Azetidines have been explored as transition state analog inhibitors for various enzymes. For example, compounds based on azetidine structures have shown promise in inhibiting N-ribosyltransferases, which are crucial in nucleotide metabolism.

Agrochemical Applications

The unique properties of this compound make it a valuable building block in the synthesis of agrochemicals. Its ability to modify biological pathways in plants can lead to the development of new herbicides and pesticides with enhanced efficacy and reduced environmental impact.

Mechanism of Action

The mechanism of action of (2S)-2-(Difluoromethyl)azetidine involves its interaction with molecular targets through its reactive azetidine ring and difluoromethyl group. The ring strain facilitates the formation of reactive intermediates, which can interact with biological macromolecules, leading to various biological effects. The difluoromethyl group enhances the compound’s stability and lipophilicity, improving its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-(Difluoromethyl)azetidine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable building block in synthetic chemistry and a promising candidate in drug discovery .

Biological Activity

(2S)-2-(Difluoromethyl)azetidine is a fluorinated azetidine derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

This compound is characterized by a four-membered nitrogen-containing heterocycle with a difluoromethyl group at the 2-position. Its molecular formula is C4H6F2NC_4H_6F_2N, and it has a molecular weight of approximately 116.09 g/mol. The presence of the difluoromethyl group enhances lipophilicity, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Azetidine Ring : The azetidine ring can be synthesized through various methods, including nucleophilic substitution reactions involving difluoromethyl precursors.
  • Functionalization : Post-synthetic modifications can introduce additional functional groups to enhance biological activity.
  • Purification : The final product is purified using techniques such as chromatography.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound and related compounds against various cancer cell lines, particularly human acute myeloid leukemia (AML) cells. Preliminary results indicate significant cytotoxicity, with IC50 values in the submicromolar range:

CompoundCell LineIC50 (μM)
This compoundHL60 (AML)0.41 ± 0.04
Cyclobutene triesterHL600.41 ± 0.04

These findings suggest that the difluoromethyl substitution plays a crucial role in enhancing the compound's potency against cancer cells .

Antimicrobial Activity

Research has demonstrated that certain azetidine derivatives exhibit potent antibacterial properties, particularly against multidrug-resistant strains of Mycobacterium tuberculosis. For instance, derivatives with electron-withdrawing groups showed improved efficacy:

CompoundMIC99 (μM)Target Organism
BGAz-003<10M. bovis BCG
BGAz-004<10M. smegmatis

These compounds exhibited promising bactericidal activity, indicating potential for development as new antimicrobial agents .

Structure-Activity Relationships (SAR)

The SAR studies conducted on this compound derivatives reveal that modifications to the azetidine core can significantly impact biological activity. Key observations include:

  • Electron-Withdrawing Groups : The introduction of electron-withdrawing groups on the phenyl ring enhances cytotoxicity and antimicrobial activity.
  • Lipophilicity : Compounds with higher lipophilicity tend to show better membrane permeability and bioavailability .
  • Functional Group Variations : The presence of different substituents at various positions can modulate the compound's interaction with biological targets.

Case Studies

  • Acute Myeloid Leukemia Treatment : A study focusing on the cytotoxic effects of difluoromethylated azetidines reported that these compounds could induce apoptosis in HL60 cells, potentially through mitochondrial pathways .
  • Antimicrobial Efficacy : In a phenotypic screening study, azetidine derivatives were found to exhibit potent activity against drug-resistant Mycobacterium strains, suggesting their utility in treating resistant infections .
  • Neuroprotective Effects : Some azetidine derivatives have shown promise as neuroprotective agents, potentially benefiting conditions like Alzheimer's disease through modulation of neurotransmitter systems .

Properties

IUPAC Name

(2S)-2-(difluoromethyl)azetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2N/c5-4(6)3-1-2-7-3/h3-4,7H,1-2H2/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXYWBFKPOTFKD-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]1C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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